molecular formula C53H96O6 B12298458 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol

1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol

Cat. No.: B12298458
M. Wt: 829.3 g/mol
InChI Key: CTVQVPZGEHHSBY-BUTYCLJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol is a triacylglycerol molecule composed of two palmitoleic acid molecules and one 11(Z)-octadecenoic acid molecule esterified to a glycerol backbone. Triacylglycerols are a type of lipid that serve as a major form of energy storage in living organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol typically involves the esterification of glycerol with palmitoleic acid and 11(Z)-octadecenoic acid. This can be achieved through chemical or enzymatic methods.

    Chemical Synthesis: Involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

    Enzymatic Synthesis: Utilizes lipases as biocatalysts under mild conditions, offering higher specificity and fewer by-products.

Industrial Production Methods

Industrial production may involve large-scale enzymatic processes due to their efficiency and eco-friendliness. The process typically includes the purification of fatty acids, their esterification with glycerol, and subsequent purification of the triacylglycerol product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of hydroperoxides and other oxidative degradation products.

    Hydrolysis: Breaking down into glycerol and free fatty acids.

    Transesterification: Exchange of fatty acid groups with other alcohols or acids.

Common Reagents and Conditions

    Oxidation: Performed using reagents like hydrogen peroxide or atmospheric oxygen under controlled conditions.

    Hydrolysis: Catalyzed by acids, bases, or enzymes such as lipases.

    Transesterification: Catalyzed by acids, bases, or enzymes under mild to moderate temperatures.

Major Products

    Oxidation: Hydroperoxides, aldehydes, ketones.

    Hydrolysis: Glycerol, palmitoleic acid, 11(Z)-octadecenoic acid.

    Transesterification: New esters and glycerol.

Scientific Research Applications

1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol has various applications in scientific research:

    Chemistry: Studied for its physical and chemical properties, including melting point, solubility, and reactivity.

    Biology: Investigated for its role in cellular metabolism and energy storage.

    Medicine: Explored for potential therapeutic uses, such as in lipid-based drug delivery systems.

    Industry: Used in the formulation of cosmetics, food products, and biofuels.

Mechanism of Action

The mechanism of action of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol involves its metabolism in the body:

    Molecular Targets: Enzymes such as lipases and esterases that hydrolyze the compound into free fatty acids and glycerol.

    Pathways: The free fatty acids are further metabolized through β-oxidation to produce energy, while glycerol enters glycolysis or gluconeogenesis pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triacylglycerols: Composed of three fatty acids esterified to glycerol.

    1,3-Dipalmitoyl-2-Oleoyl Glycerol: Similar structure but with oleic acid instead of 11(Z)-octadecenoic acid.

Uniqueness

1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol is unique due to its specific combination of fatty acids, which may confer distinct physical, chemical, and biological properties compared to other triacylglycerols.

Properties

Molecular Formula

C53H96O6

Molecular Weight

829.3 g/mol

IUPAC Name

1,3-bis[[(Z)-hexadec-9-enoyl]oxy]propan-2-yl (Z)-octadec-11-enoate

InChI

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h19-24,50H,4-18,25-49H2,1-3H3/b22-19-,23-20-,24-21-

InChI Key

CTVQVPZGEHHSBY-BUTYCLJRSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

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